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Compound of Interest

Compound Name:
tert-Butyl 3-oxoazetidine-1-

carboxylate

Cat. No.: B119529 Get Quote

For researchers, scientists, and drug development professionals, consistency and purity of

starting materials are paramount. This guide provides a comparative overview of spectroscopic

data for N-Boc-3-azetidinone (tert-butyl 3-oxoazetidine-1-carboxylate), a key building block

in medicinal chemistry, from various commercial sources. By presenting publicly available

nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, this document aims to

facilitate the verification and quality assessment of this critical reagent.

Spectroscopic Data Summary
The following tables summarize the ¹H NMR, ¹³C NMR, and mass spectrometry data for N-Boc-

3-azetidinone. The data has been compiled from publicly available resources, including

scientific literature and supplier documentation. It is important to note that slight variations in

chemical shifts can occur due to differences in solvent, concentration, and instrument

calibration.

Table 1: ¹H NMR Spectroscopic Data for N-Boc-3-azetidinone

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b119529?utm_src=pdf-interest
https://www.benchchem.com/product/b119529?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b119529?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Supplier/So
urce

Solvent
Chemical
Shift (δ)
ppm

Multiplicity
Coupling
Constant
(J) Hz

Assignment

Literature

Reference[1]
CDCl₃ ~4.7 s -

-CH₂-

(azetidine

ring)

1.46 s -
-C(CH₃)₃

(Boc)

Expected CDCl₃ 4.6 - 4.8 s -

-CH₂-

(azetidine

ring)

1.4 - 1.5 s -
-C(CH₃)₃

(Boc)

Table 2: ¹³C NMR Spectroscopic Data for N-Boc-3-azetidinone

Supplier/Source Solvent
Chemical Shift (δ)
ppm

Assignment

Literature

Reference[1]
CDCl₃ ~205 C=O (ketone)

~156 C=O (Boc)

~81 -C(CH₃)₃ (Boc)

~69 -CH₂- (azetidine ring)

28.3 -C(CH₃)₃ (Boc)

Expected CDCl₃ 204 - 206 C=O (ketone)

155 - 157 C=O (Boc)

80 - 82 -C(CH₃)₃ (Boc)

68 - 70 -CH₂- (azetidine ring)

28.0 - 28.5 -C(CH₃)₃ (Boc)
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Table 3: Mass Spectrometry Data for N-Boc-3-azetidinone

Supplier/Source Ionization Method m/z Value Assignment

PubChem[2] ESI 172.0974 [M+H]⁺

194.0793 [M+Na]⁺

Expected ESI ~172 [M+H]⁺

~194 [M+Na]⁺

Experimental Protocols
Standard protocols for the acquisition of spectroscopic data are outlined below. These

represent typical procedures and may be subject to minor modifications by individual testing

laboratories.

¹H and ¹³C NMR Spectroscopy
Sample Preparation: Approximately 5-10 mg of the N-Boc-3-azetidinone sample is dissolved

in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane

(TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

Instrument Parameters: Spectra are typically acquired on a 400 MHz or 500 MHz NMR

spectrometer.

¹H NMR: A standard single-pulse experiment is used with a pulse width of approximately

30-45 degrees, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds.

Typically, 8 to 16 scans are acquired for a good signal-to-noise ratio.

¹³C NMR: A proton-decoupled pulse sequence is used. A pulse width of 30 degrees, a

relaxation delay of 2 seconds, and an acquisition time of 1-2 seconds are common. A

larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate

signal-to-noise ratio.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased,

and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H
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NMR and the residual solvent peak of CDCl₃ at 77.16 ppm for ¹³C NMR.

Mass Spectrometry
Sample Preparation: A dilute solution of the N-Boc-3-azetidinone sample is prepared in a

suitable solvent such as methanol or acetonitrile (approximately 0.1 mg/mL).

Instrumentation: An electrospray ionization (ESI) mass spectrometer is commonly used. The

sample solution is introduced into the ion source via direct infusion or through a liquid

chromatography system.

Data Acquisition: The mass spectrometer is operated in positive ion mode to detect

protonated molecules [M+H]⁺ or other adducts like [M+Na]⁺. The data is acquired over a

mass-to-charge (m/z) range that includes the expected molecular weight of the compound

(171.19 g/mol ).

Workflow for Spectroscopic Data Comparison
The following diagram illustrates a logical workflow for researchers to compare the

spectroscopic data of a commercial sample of N-Boc-3-azetidinone with reference data.
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Caption: Workflow for comparing spectroscopic data of commercial N-Boc-3-azetidinone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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